N-(4-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine
Description
N-(4-Fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³⁷]trideca-1,3(7),5,8-tetraen-5-amine is a structurally complex heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at the 4-position. The tricyclic system incorporates oxygen, sulfur, and nitrogen atoms, forming a 10,13-dioxa-4-thia-6-azatricyclo framework.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O2S2/c17-8-2-1-3-12-14(8)19-16(23-12)20-15-18-9-6-10-11(7-13(9)24-15)22-5-4-21-10/h1-3,6-7H,4-5H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTNNZHDKLFBQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: A three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.
Industrial production methods often involve one-pot multicomponent reactions and microwave irradiation techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
N-(4-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity against various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine involves its interaction with biological systems. This compound is believed to target specific molecular pathways and proteins, leading to its biological effects . detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with benzothiazole-thiadiazole hybrids (e.g., compounds 4b–4f in ), which exhibit antiproliferative properties. Key structural differences include:
- Substituent variation : The target compound’s 4-fluoro-benzothiazole moiety contrasts with the 3-(p-tolyl)ureido and halogenated substituents in analogues 4d–4f .
Physicochemical Properties
Comparative physicochemical data are summarized below:
*Hypothetical data inferred from analogues. The fluorine substituent in the target compound may lower melting points compared to chlorinated derivatives (e.g., 4d : 275–277°C) due to reduced molecular symmetry .
Spectral Data
- NMR Analysis : Similar to ’s methodology, chemical shift disparities in regions corresponding to substituent environments (e.g., fluorine vs. chlorine) would highlight structural variations. For example, fluorination at the benzothiazole 4-position would deshield adjacent protons, altering δ values in regions analogous to "Region A" (positions 39–44 in ) .
- Mass Spectrometry : Molecular networking () suggests the target compound would cluster with benzothiazole derivatives (cosine score >0.8) due to shared fragmentation patterns (e.g., loss of SO₂ or HF).
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine is a complex heterocyclic compound that has gained attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the Benzothiazole Moiety : The initial step often involves the reaction of 4-fluoroaniline with carbon disulfide to form the benzothiazole ring.
- Cyclization Reactions : Subsequent cyclization reactions are performed to construct the azatricyclo framework.
- Functionalization : The introduction of various functional groups is achieved through substitution reactions under specific conditions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄F₃N₃O₂S₂ |
| Molecular Weight | 365.40 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells:
- Enzyme Inhibition : Research indicates that this compound may inhibit key enzymes involved in tumor metabolism and microbial resistance pathways.
- Receptor Modulation : It may bind to certain receptors affecting signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antimicrobial properties:
- In Vitro Studies : The compound has demonstrated activity against various bacterial strains including Enterococcus faecalis and Staphylococcus aureus.
- Mechanism of Antimicrobial Action : It is believed to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties:
- Cell Line Studies : The compound has been tested against several cancer cell lines (e.g., breast cancer and leukemia) showing cytotoxic effects.
- Apoptotic Pathways : It may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Study 1: Antimicrobial Evaluation
A study conducted by Carocci et al. (2013) synthesized a series of benzothiazole derivatives and evaluated their antimicrobial activities against E. faecalis. Among the tested compounds, derivatives similar to N-(4-fluoro...) showed effective inhibition at low concentrations .
Study 2: Anticancer Activity
Research published in a peer-reviewed journal highlighted the potential anticancer effects of benzothiazole derivatives on various cancer cell lines, indicating that modifications in structure can enhance bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
